Éther tétrabenzylique de la deoxynojirimycine

Vue d'ensemble

Description

L'éther tétrabenzylique de la deoxynojirimycine est un dérivé synthétique de la deoxynojirimycine, un iminos sucre naturel. Ce composé est principalement connu pour son rôle d'intermédiaire dans la synthèse des inhibiteurs de la glucosylcéramide synthase, qui sont importants dans diverses applications biochimiques et pharmacologiques .

Applications De Recherche Scientifique

L'éther tétrabenzylique de la deoxynojirimycine a plusieurs applications en recherche scientifique :

Mécanisme d'action

L'éther tétrabenzylique de la deoxynojirimycine exerce ses effets principalement par l'inhibition de la glucosylcéramide synthase. Cette enzyme est responsable de la synthèse de la glucosylcéramide, un composant clé des glycosphingolipides. En inhibant cette enzyme, le composé perturbe la synthèse des glycosphingolipides, affectant divers processus et voies cellulaires impliqués dans le métabolisme et la transduction du signal .

Mécanisme D'action

Pharmacokinetics

The solubility of the compound in various solvents has been reported . It is soluble in DMF (15 mg/ml), DMSO (20 mg/ml), and DMSO:PBS (pH7.2) 1:1 (0.5 mg/ml), and slightly soluble in ethanol (0.25 mg/ml) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Analyse Biochimique

Biochemical Properties

Deoxynojirimycin Tetrabenzyl Ether is known to interact with the enzyme hBuChE . The interaction between Deoxynojirimycin Tetrabenzyl Ether and hBuChE is inhibitory in nature, leading to a decrease in the activity of hBuChE .

Cellular Effects

Deoxynojirimycin Tetrabenzyl Ether, as an inhibitor of hBuChE, can potentially influence cellular functions related to the activity of this enzyme

Molecular Mechanism

The molecular mechanism of Deoxynojirimycin Tetrabenzyl Ether involves its inhibitory interaction with hBuChE . By inhibiting hBuChE, Deoxynojirimycin Tetrabenzyl Ether can potentially affect the breakdown of acetylcholine, a neurotransmitter, in the body .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l'éther tétrabenzylique de la deoxynojirimycine implique généralement la benzylation de la deoxynojirimycine. Le processus commence par la protection des groupes hydroxyle dans la deoxynojirimycine à l'aide de groupes benzyle. Ceci est obtenu par une réaction avec le chlorure de benzyle en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium. La réaction est généralement réalisée dans un solvant aprotique comme le diméthylformamide (DMF) ou le tétrahydrofurane (THF) sous reflux .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de l'éther tétrabenzylique de la deoxynojirimycine ne soient pas largement documentées, l'approche générale implique la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à grande échelle pour le processus de benzylation.

Analyse Des Réactions Chimiques

Types de réactions

L'éther tétrabenzylique de la deoxynojirimycine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent le convertir en son composé parent, la deoxynojirimycine.

Substitution : Les groupes benzyle peuvent être remplacés par d'autres groupes protecteurs ou groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire diverses formes oxydées du composé, tandis que la réduction régénère généralement la deoxynojirimycine.

Comparaison Avec Des Composés Similaires

Composés similaires

Deoxynojirimycine : Le composé parent, connu pour ses effets inhibiteurs sur les glycosidases.

1-Deoxynojirimycine : Un autre dérivé présentant des propriétés inhibitrices similaires.

N-Butyl deoxynojirimycine : Un dérivé utilisé dans le traitement de la maladie de Gaucher.

Unicité

L'éther tétrabenzylique de la deoxynojirimycine est unique en raison de sa structure benzylée spécifique, qui améliore sa stabilité et en fait un intermédiaire précieux dans la synthèse d'inhibiteurs de la glucosylcéramide synthase plus complexes. Cette modification structurelle permet également des études plus précises de l'inhibition enzymatique et des voies métaboliques .

Activité Biologique

Deoxynojirimycin tetrabenzyl ether (DNJ-TBE) is a modified derivative of deoxynojirimycin (DNJ), a naturally occurring iminosugar that has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of DNJ-TBE, focusing on its mechanisms of action, therapeutic potential, and comparative efficacy with other derivatives.

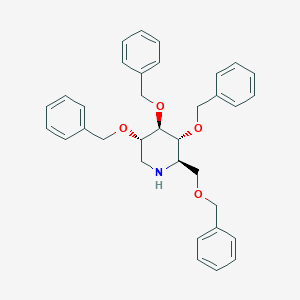

Chemical Structure and Properties

Deoxynojirimycin tetrabenzyl ether has the chemical formula C34H37NO4 and is characterized by the presence of four benzyl groups attached to the deoxynojirimycin backbone. This structural modification enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to DNJ.

Antihyperglycemic Effects

DNJ-TBE has shown potential in lowering blood glucose levels through mechanisms that enhance insulin sensitivity and alter glucose metabolism pathways. Studies indicate that DNJ influences the PI3K/AKT signaling pathway, which is crucial for insulin action in skeletal muscle .

Anti-Obesity and Metabolic Regulation

Research indicates that DNJ derivatives can affect lipid metabolism and may help in weight management by modulating appetite-regulating hormones and fat storage mechanisms .

Anti-Cancer Potential

Some studies suggest that iminosugars like DNJ may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific effects of DNJ-TBE on cancer cells require further investigation.

Case Studies

- Dengue Virus Infection : In a study evaluating the antiviral effects of N-alkylated DNJs, analogs similar to DNJ-TBE showed promising results against DENV infection in vitro and in vivo, with significant reductions in viral load observed at specific dosages .

- Diabetes Management : Clinical trials involving DNJ have demonstrated its effectiveness in managing postprandial blood glucose levels in diabetic patients, suggesting that DNJ-TBE could serve as a therapeutic agent for diabetes management .

Comparative Efficacy

| Compound | IC50 (μM) | EC50 (μM) | Notes |

|---|---|---|---|

| Deoxynojirimycin | 0.5 | 6.5 | Base compound with established efficacy |

| Deoxynojirimycin Tetrabenzyl Ether | TBD | TBD | Enhanced lipophilicity; potential for improved bioavailability |

| N-Butyldeoxynojirimycin (Miglustat) | 0.2 | 5.0 | Approved for use; similar mechanism |

Propriétés

IUPAC Name |

(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIIDKLQTCPFQA-KMKAFXEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452394 | |

| Record name | Deoxynojirimycin Tetrabenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69567-11-9 | |

| Record name | Deoxynojirimycin Tetrabenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.